![molecular formula C21H25ClN2O3S B2431156 Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate CAS No. 496024-39-6](/img/structure/B2431156.png)

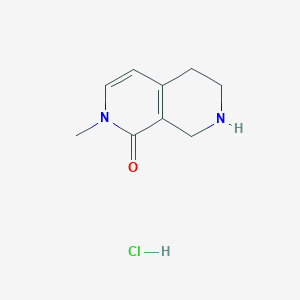

Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a piperidine ring, an acetyl group, and a chlorophenyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom. The acetyl group is a functional group consisting of a methyl group single-bonded to a carbonyl. The carbonyl is then bonded to the rest of the molecule .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, and the thiophene ring could undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthetic Approaches and Chemical Reactivity

The synthesis of thiophene derivatives, including compounds structurally related to Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate, involves various chemical reactions that demonstrate the compound's versatility in organic synthesis. For example, Faty, Hussein, and Youssef (2010) described an efficient synthesis route for new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from a thiophene carboxylate derivative, highlighting the compound's utility in generating biologically active molecules (Faty, Hussein, & Youssef, 2010).

Antimicrobial Activities

The antimicrobial properties of thiophene derivatives have been extensively explored. Al-Adiwish et al. (2012) reported on the synthesis and antibacterial activity of thiophenes, demonstrating the potential of these compounds in developing new antimicrobial agents. This study highlights the chemical diversity and biological relevance of thiophene derivatives in addressing microbial resistance (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Cytotoxic Agents

Mohareb, Abdallah, Helal, and Shaloof (2016) focused on synthesizing novel thiophene and benzothiophene derivatives with anti-proliferative activity against tumor cell lines. Their research underscores the potential of thiophene derivatives in cancer therapy, further exemplifying the compound's significance in medicinal chemistry (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on testing its efficacy and safety in clinical trials. Alternatively, if it has interesting chemical properties, future research could focus on exploring these properties and developing new reactions .

Eigenschaften

IUPAC Name |

ethyl 4-(4-chlorophenyl)-5-methyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c1-3-27-21(26)19-18(15-7-9-16(22)10-8-15)14(2)28-20(19)23-17(25)13-24-11-5-4-6-12-24/h7-10H,3-6,11-13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSLQOJIFLIQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2431074.png)

![2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2431076.png)

![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)

![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2431081.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2431083.png)

![tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2431092.png)

![2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2431095.png)